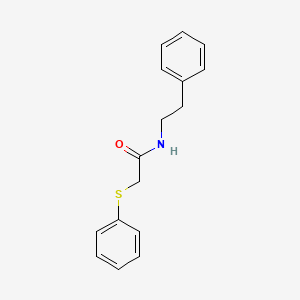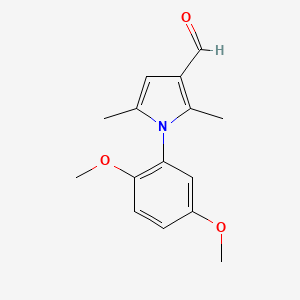![molecular formula C20H26N2O5S B5874195 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5874195.png)
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine, also known as DMMDA-2, is a chemical compound that belongs to the family of phenethylamines. This compound has gained significant attention from the scientific community due to its potential applications in various fields, such as medicinal chemistry, neuroscience, and pharmacology. In
Mecanismo De Acción
The exact mechanism of action of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is involved in various physiological processes, such as mood regulation, cognition, and perception.
Biochemical and Physiological Effects:
This compound has been shown to induce various biochemical and physiological effects in animal models. These effects include changes in behavior, such as hyperactivity and decreased anxiety, as well as changes in neurotransmitter levels, such as increased serotonin and dopamine levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine in lab experiments is its selectivity for the 5-HT2A receptor, which allows for specific targeting of this receptor in various studies. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine. One potential direction is the development of this compound derivatives with improved pharmacological properties, such as increased selectivity and decreased toxicity. Another direction is the investigation of the role of this compound in various neurological disorders, such as schizophrenia and Alzheimer's disease. Additionally, the use of this compound as a research tool for studying the structure and function of the central nervous system may lead to new insights into the underlying mechanisms of various physiological processes.
In conclusion, this compound is a chemical compound that has shown promise in various fields, such as medicinal chemistry and neuroscience. Its selectivity for the 5-HT2A receptor and potential applications in the treatment of various diseases make it a valuable tool for scientific research. However, its potential toxicity and limited understanding of its mechanism of action highlight the need for further research in this area.
Métodos De Síntesis
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzaldehyde with piperazine, followed by the reaction of the resulting compound with 3-methoxybenzyl chloride. The final product can be obtained through purification and isolation techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, this compound has been investigated as a potential therapeutic agent for the treatment of various diseases, such as depression, anxiety, and Parkinson's disease. In neuroscience, this compound has been used as a research tool to study the structure and function of the central nervous system.
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-25-17-6-4-5-16(13-17)15-21-9-11-22(12-10-21)28(23,24)20-14-18(26-2)7-8-19(20)27-3/h4-8,13-14H,9-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZGZQNDCOHAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-methoxy-5-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5874117.png)
![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5874126.png)
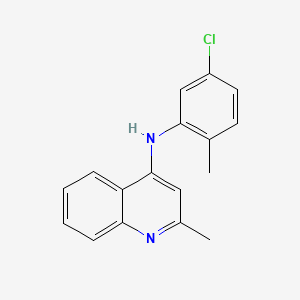
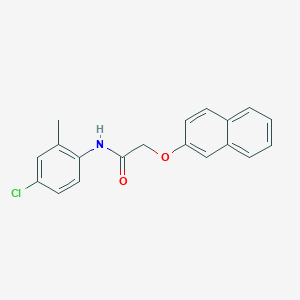
![3-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)pyridine](/img/structure/B5874150.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]indoline](/img/structure/B5874152.png)
![4-[4-(4-morpholinylcarbonyl)benzyl]morpholine](/img/structure/B5874156.png)
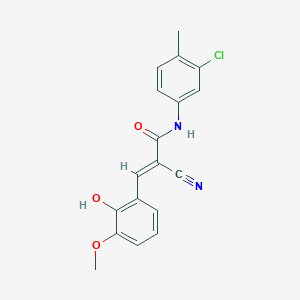
![3-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5874175.png)


